molecular formula C13H11FO B8738049 2-(4-Fluorobenzyl)phenol CAS No. 401-30-9

2-(4-Fluorobenzyl)phenol

Cat. No.: B8738049
CAS No.: 401-30-9
M. Wt: 202.22 g/mol
InChI Key: XMPYZRODFDIJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzyl)phenol is a phenolic compound characterized by a fluorinated benzyl group attached to the ortho position of a phenol ring. Its molecular formula is C₁₃H₁₁FO, with a molecular weight of 202.22 g/mol (estimated from analogous compounds in ). The fluorine atom at the para position of the benzyl group enhances its electronic properties, making it more lipophilic compared to non-fluorinated analogs. This structural feature is critical in pharmaceutical and agrochemical applications, where fluorine substitution often improves metabolic stability and bioavailability .

Properties

CAS No.

401-30-9

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]phenol

InChI

InChI=1S/C13H11FO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,15H,9H2

InChI Key

XMPYZRODFDIJPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Hydroxybenzyl)phenol

  • Molecular Formula : C₁₃H₁₂O₂
  • Molecular Weight : 200.23 g/mol
  • Structural Difference: Replaces the fluorine atom in 2-(4-fluorobenzyl)phenol with a hydroxyl group.
  • Lower lipophilicity (logP ~2.1) compared to the fluorinated analog (logP ~2.8, estimated).
  • Applications : Used in polymer stabilization and as a precursor for epoxy resins. The hydroxyl group facilitates cross-linking reactions .

4-Phenylphenol (Biphenyl-4-ol)

  • Molecular Formula : C₁₂H₁₀O
  • Molecular Weight : 170.21 g/mol
  • Structural Difference : A biphenyl system with a hydroxyl group at the para position.
  • Key Properties: Strong antimicrobial activity due to the planar biphenyl structure, which disrupts microbial membranes. Higher thermal stability (melting point: 165–168°C) compared to this compound (mp: ~120°C, estimated).
  • Applications : Widely used as a disinfectant, preservative in cosmetics, and antioxidant in industrial lubricants .

4-Fluoro-2-(4-methoxybenzyl)phenol

  • Molecular Formula : C₁₄H₁₃FO₂
  • Molecular Weight : 230.25 g/mol
  • Structural Difference : Contains a methoxy group on the benzyl ring instead of hydrogen.
  • Key Properties: Enhanced solubility in organic solvents due to the methoxy group. Reduced reactivity in electrophilic substitution reactions compared to this compound.
  • Applications : Investigated as an intermediate in the synthesis of fluorinated liquid crystals and bioactive molecules .

Derivatives with Bioactive Moieties

  • Example: 4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol (). Molecular Formula: C₁₈H₁₉FO₄ Key Properties:
  • Demonstrated insecticidal activity against Sf9 cells (IC₅₀: 12 µM).
  • High encapsulation efficiency (~95%) in lipid nanosystems, enabling sustained release in agrochemical applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Functional Groups
This compound C₁₃H₁₁FO 202.22 ~2.8 Fluorobenzyl, Phenol
2-(4-Hydroxybenzyl)phenol C₁₃H₁₂O₂ 200.23 ~2.1 Hydroxybenzyl, Phenol
4-Phenylphenol C₁₂H₁₀O 170.21 ~3.0 Biphenyl, Phenol
4-Fluoro-2-(4-methoxybenzyl)phenol C₁₄H₁₃FO₂ 230.25 ~2.5 Methoxybenzyl, Fluorobenzyl

*logP values estimated using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.